molecular formula C12H13ClN2 B3037861 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile CAS No. 64661-37-6

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile

Cat. No.: B3037861
CAS No.: 64661-37-6
M. Wt: 220.7 g/mol
InChI Key: DMRDHKMBZCMILS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile is a nitrile-based compound featuring a chlorophenyl group and a pyrrolidine ring. The 4-chlorophenyl group may contribute to lipophilicity and metabolic stability, common traits in bioactive molecules targeting central nervous system or antimicrobial pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRDHKMBZCMILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with pyrrolidine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 4-chlorobenzyl ketone, while reduction could produce 4-chlorobenzylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the acetonitrile core but differ in substituents, influencing their physicochemical properties and applications:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents LogP Water Solubility (mg/L) Key Applications
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (61437-85-2) C₁₅H₁₂Cl₂N₂ 291.18 Amino, chloro, methyl, chlorophenyl 4.12 2.293 (25°C) Anthelmintic impurity (Closantel)
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (55829-49-7) C₁₃H₁₇N₃O 231.30 Methoxy, piperazine N/A N/A Potential CNS or antimicrobial agent
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile (82626-72-0) C₁₅H₁₀Cl₂N₂ 295.16 Imidazopyridine, chloro, chlorophenyl N/A N/A Not specified (structural complexity suggests drug discovery)
(4-Chlorophenyl)acetonitrile (140-53-4) C₈H₆ClN 151.59 Chlorophenyl N/A N/A Precursor in Tamoxifen synthesis

Key Findings from Comparative Analysis

  • Lipophilicity (LogP): The amino- and methyl-substituted analogue (61437-85-2) exhibits a LogP of 4.12, indicating moderate lipophilicity suitable for membrane penetration in antiparasitic applications . The absence of polar groups in simpler derivatives like (4-Chlorophenyl)acetonitrile (140-53-4) likely results in higher LogP, though data are unavailable.
  • Biological Activity: The imidazopyridine derivative (82626-72-0) contains a fused heterocyclic ring, which may enhance binding to biological targets (e.g., kinases or GPCRs) due to π-π stacking interactions .

Biological Activity

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile, a compound characterized by its unique structural features, has been the subject of various biological activity studies. This compound is notable for its potential interactions with biological macromolecules, making it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a 4-chlorophenyl group , a pyrrolidine ring , and an acetonitrile moiety . Its molecular formula is C12H14ClN, with a molecular weight of approximately 221.7 g/mol. The presence of the chlorophenyl group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate their activity through various pathways, including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Metabolic Processes : Affecting metabolic enzyme activities.
  • Gene Expression Regulation : Modulating transcription factors and gene expression.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
Compound A0.0039S. aureus
Compound B0.025E. coli

Case Studies

  • Antibacterial Efficacy : A study focusing on various pyrrolidine derivatives found that modifications to the phenyl ring significantly enhanced antibacterial activity. Specifically, the introduction of electron-donating groups on the piperidine ring improved inhibition against studied bacterial strains .
  • Antifungal Activity : Another investigation into pyrrolidine derivatives highlighted their antifungal properties, with certain compounds exhibiting complete inhibition of fungal growth within hours . This suggests that this compound may possess similar antifungal capabilities.
  • Neuropharmacological Studies : Some studies have explored the potential neuropharmacological effects of pyrrolidine derivatives, indicating possible applications in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Research Findings

Recent studies have focused on synthesizing and characterizing various analogs of this compound to evaluate their biological activities:

  • SAR (Structure-Activity Relationship) : Investigations into the SAR have revealed that modifications to the pyrrolidine and phenyl rings can significantly alter the biological potency of these compounds . For example, elongating the linker between the phenyl group and the pyrrolidine moiety has been shown to enhance receptor binding affinity.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile, and how can reaction conditions be optimized for yield?

The compound can be synthesized via a nucleophilic substitution or condensation reaction between 4-chlorophenylacetonitrile derivatives and pyrrolidine. For example, analogous methods involve reacting α-cyano carbonyl intermediates with amines under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with catalytic bases like K₂CO₃ . Optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl), pyrrolidine protons (δ 1.5–3.5 ppm), and nitrile groups (no proton signal but detectable in ¹³C NMR at ~115–120 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidine and chlorophenyl groups. For example, similar compounds (e.g., pyridine-pyrrolidine derivatives) have been structurally validated using single-crystal X-ray diffraction .
  • FTIR : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrile group and pyrrolidine nitrogen are likely reactive centers. Molecular docking studies can also simulate interactions with biological targets (e.g., reverse transcriptase enzymes) based on structural analogs .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalability and reproducibility?

DoE (e.g., factorial design) evaluates variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design could identify optimal conditions for maximizing yield while minimizing side products. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility by standardizing residence times and mixing efficiency, as demonstrated in diazomethane syntheses . Statistical models (e.g., ANOVA) validate parameter significance .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

Unexpected signals may arise from tautomerism, impurities, or residual solvents. For example, pyrrolidine ring puckering can cause splitting in NMR. Techniques to resolve discrepancies:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons.
  • HPLC-MS : Detects trace impurities or degradation products.
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., rotamers) .

Q. What mechanistic insights explain the biological activity of analogs, and how can they guide derivatization?

Pyridine-pyrrolidine analogs inhibit reverse transcriptase by binding to allosteric sites, as shown in anti-HIV studies . For this compound, derivatization (e.g., replacing nitrile with amide) could enhance solubility or target affinity. In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and molecular dynamics simulations validate modifications .

Q. What strategies control regioselectivity in substitution reactions involving the pyrrolidine ring?

Directing groups (e.g., electron-withdrawing nitrile) influence substitution sites. For example, steric hindrance from the 4-chlorophenyl group may favor reactions at the pyrrolidine nitrogen. Catalytic systems (e.g., Pd-mediated cross-coupling) or protecting groups (e.g., Boc for amines) can further refine selectivity .

Notes

  • Advanced methodologies (e.g., DoE, docking) are critical for translational research.
  • Structural analogs (e.g., pyridine-pyrrolidine derivatives) provide validated frameworks for hypothesis testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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